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molecular formula C11H17BrO B8437372 2-Bromospiro[5.5]undecan-1-one

2-Bromospiro[5.5]undecan-1-one

Cat. No. B8437372
M. Wt: 245.16 g/mol
InChI Key: GEPLRUHKORZDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727979B2

Procedure details

The bromination of spiro[5.5]undecan-1-one takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:13]C1CC(C(C)C)CCC1=O>>[Br:13][CH:2]1[CH2:3][CH2:4][CH2:5][C:6]2([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2)[C:1]1=[O:12]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC12CCCCC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(CCC(C1)C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2(CCC1)CCCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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